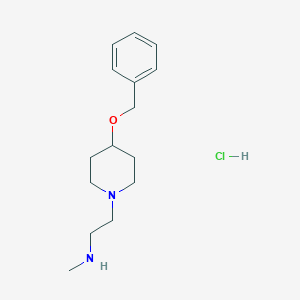

N-methyl-4-(phenylmethoxy)-1-piperidineethanamine,dihydrochloride

Vue d'ensemble

Description

N-methyl-4-(phenylmethoxy)-1-piperidineethanamine, dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .

Méthodes De Préparation

The synthesis of N-methyl-4-(phenylmethoxy)-1-piperidineethanamine, dihydrochloride typically involves a multi-step process. One common method includes the reaction of benzylamine with methanol to produce N-methylbenzylamine. This intermediate is then reacted with benzyl chloride to form the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure cost-effectiveness and efficiency .

Analyse Des Réactions Chimiques

Hydrolysis of the Benzyl Ether Group

The phenylmethoxy (benzyl ether) group is susceptible to acidic or reductive cleavage :

-

Acidic Hydrolysis :

Treatment with HBr in acetic acid or HCl in dioxane cleaves benzyl ethers to yield phenols. For example, benzyl-protected alcohols are deprotected under acidic conditions . -

Catalytic Hydrogenolysis :

Hydrogen gas with palladium catalysts (e.g., Pd/C) removes the benzyl group, forming toluene and a free hydroxyl group .

Expected Product :

4-Hydroxy-1-piperidineethanamine derivative after deprotection.

Amine Reactivity

The protonated secondary amine (as dihydrochloride) participates in acid-base and nucleophilic reactions :

-

Deprotonation :

Neutralization with NaOH or NaHCO₃ yields the free base, enhancing nucleophilicity for alkylation or acylation . -

Alkylation :

Reacts with alkyl halides (e.g., methyl iodide) to form tertiary amines . -

Acylation :

Forms amides with acyl chlorides or anhydrides .

Redox Reactions

The piperidine ring and benzyl group may undergo oxidation or reduction :

-

Piperidine Oxidation :

Strong oxidants (e.g., KMnO₄) convert piperidine to δ-valerolactam, though steric hindrance from substituents may alter pathways . -

Benzyl Group Oxidation :

Ozone or RuO₄ oxidizes benzyl ethers to benzoic acid derivatives .

Salt-Specific Behavior

The dihydrochloride salt exhibits acidic reactivity :

-

Neutralization :

Reacts with bases (e.g., NaOH) to liberate the free amine. -

Compatibility :

Incompatible with strong oxidizing agents (e.g., HNO₃), generating heat and potential decomposition.

Catalytic Uses

Piperidine derivatives act as organocatalysts in asymmetric synthesis :

Applications De Recherche Scientifique

N-methyl-4-(phenylmethoxy)-1-piperidineethanamine, dihydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

Industry: The compound is used in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of N-methyl-4-(phenylmethoxy)-1-piperidineethanamine, dihydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes in the body, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

N-methyl-4-(phenylmethoxy)-1-piperidineethanamine, dihydrochloride can be compared with other piperidine derivatives such as:

Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.

Evodiamine: An alkaloid with potential anticancer and anti-inflammatory effects.

Matrine: Exhibits antiproliferative and antimetastatic effects on various cancers.

The uniqueness of N-methyl-4-(phenylmethoxy)-1-piperidineethanamine, dihydrochloride lies in its specific chemical structure, which imparts distinct biological activities and synthetic utility .

Activité Biologique

N-methyl-4-(phenylmethoxy)-1-piperidineethanamine, dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C15H24N2O·2HCl

- Molecular Weight : 304.29 g/mol

- SMILES Notation : CNCCN(CC1)CCC1OCC2=CC=CC=C2.[H]Cl

This compound features a piperidine ring with a methoxy and phenyl group, which contributes to its pharmacological properties.

Research indicates that N-methyl-4-(phenylmethoxy)-1-piperidineethanamine, dihydrochloride may act through several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes such as protein arginine methyltransferases (PRMTs), particularly PRMT4 and PRMT6, which are involved in epigenetic regulation and gene expression modulation .

- Anti-inflammatory Effects : In vitro studies suggest that this compound exhibits anti-inflammatory properties by reducing the production of nitric oxide (NO) in activated macrophages. This effect is comparable to that of curcumin, a well-known anti-inflammatory agent .

- Neuroprotective Potential : Preliminary studies indicate that compounds similar to N-methyl-4-(phenylmethoxy)-1-piperidineethanamine may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Inhibition of PRMTs | Enzyme inhibition | |

| Anti-inflammatory | Reduces NO production | |

| Neuroprotection | Potential protective effects |

Study 1: Inhibition of Lysine-Specific Demethylase 1 (LSD1)

A study explored the inhibition of LSD1 by compounds related to N-methyl-4-(phenylmethoxy)-1-piperidineethanamine. The results demonstrated significant inhibition of LSD1 activity, leading to the re-expression of epigenetically silenced genes. This suggests potential applications in cancer therapy where LSD1 is known to play a role in tumor progression .

Study 2: Anti-inflammatory Properties

In a comparative analysis with curcumin, the compound was tested on RAW264.7 macrophages. It was found that while it did not affect non-stimulated cells, it significantly reduced inflammatory markers in stimulated cells. This positions it as a potential candidate for developing new anti-inflammatory drugs .

Propriétés

IUPAC Name |

N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O.ClH/c1-16-9-12-17-10-7-15(8-11-17)18-13-14-5-3-2-4-6-14;/h2-6,15-16H,7-13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZNVFFTIKWXMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1CCC(CC1)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095432-59-8 | |

| Record name | 1-Piperidineethanamine, N-methyl-4-(phenylmethoxy)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2095432-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.